

# Cobalt-55: A Superior Choice for High-Contrast PET Imaging

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## Compound of Interest

Compound Name: Cobalt-55

Cat. No.: B1212007

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For researchers, scientists, and drug development professionals, the selection of a radionuclide for Positron Emission Tomography (PET) is a critical decision that directly impacts imaging quality and preclinical study outcomes. While several metallic PET isotopes are available, **Cobalt-55** ( $^{55}\text{Co}$ ) is emerging as a superior option, offering distinct advantages over commonly used isotopes such as Gallium-68 ( $^{68}\text{Ga}$ ), Copper-64 ( $^{64}\text{Cu}$ ), and Zirconium-89 ( $^{89}\text{Zr}$ ). This guide provides an objective comparison of  $^{55}\text{Co}$  with these alternatives, supported by experimental data, to inform the selection of the optimal isotope for your research needs.

## Key Advantages of Cobalt-55

**Cobalt-55's** unique physical properties and favorable in vivo performance contribute to its growing prominence in PET imaging. Its relatively long half-life is well-suited for imaging larger molecules like antibodies and nanoparticles, which require longer circulation times to reach their targets. Furthermore, its high positron yield allows for the acquisition of high-quality images with lower injected doses, reducing radiation exposure to the subject. Preclinical studies have consistently demonstrated that  $^{55}\text{Co}$ -labeled radiopharmaceuticals exhibit superior image contrast and higher tumor-to-background ratios compared to their  $^{64}\text{Cu}$  and  $^{68}\text{Ga}$  counterparts.

## Physical Properties: A Head-to-Head Comparison

The fundamental characteristics of a PET isotope dictate its suitability for different imaging applications. The following table summarizes the key physical properties of  $^{55}\text{Co}$ ,  $^{68}\text{Ga}$ ,  $^{64}\text{Cu}$ , and  $^{89}\text{Zr}$ .

Property	Cobalt-55 ( <sup>55</sup> Co)	Gallium-68 ( <sup>68</sup> Ga)	Copper-64 ( <sup>64</sup> Cu)	Zirconium-89 ( <sup>89</sup> Zr)
Half-life	17.53 hours[1]	68 minutes[2]	12.7 hours[3]	78.41 hours[4]
Positron Yield (β <sup>+</sup> )	76%[5]	89%[6][7]	17.8%[8]	23%[9]
Maximum Positron Energy (MeV)	1.5[5]	1.9[6][10]	0.653[8]	0.902[9]
Mean Positron Energy (MeV)	0.570[11][12]	0.89[6][10]	0.288[13]	0.3955[14]

## Preclinical Performance: Evidence-Based Superiority

Comparative preclinical studies provide compelling evidence for the advantages of <sup>55</sup>Co in PET imaging.

### Small Molecule Imaging: [<sup>55</sup>Co]Co-PSMA-617 vs. [<sup>68</sup>Ga]Ga-PSMA-617

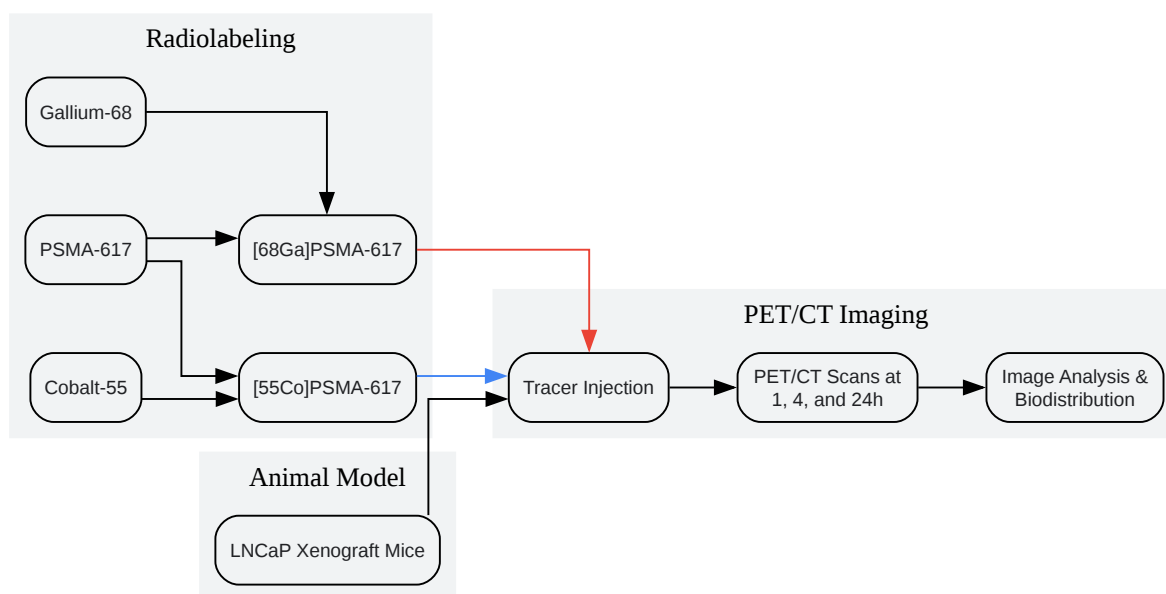
A study comparing <sup>55</sup>Co- and <sup>68</sup>Ga-labeled PSMA-617 for imaging prostate cancer xenografts in mice demonstrated the superiority of the cobalt-labeled tracer. [<sup>55</sup>Co]PSMA-617 exhibited high tumor uptake and significantly better tumor-to-background ratios that improved over time, confirming its potential for delayed clinical imaging.[5][14]

#### Key Findings:

- Radiolabeling:** Radiolabeling of PSMA-617 with <sup>55</sup>Co was achieved with yields greater than 99.5% and a radiochemical purity of 99.7%.[14][15]
- Tumor-to-Blood Ratio:** At 24 hours post-injection, [<sup>57</sup>Co]PSMA-617 (used as a surrogate for <sup>55</sup>Co) showed a remarkable tumor-to-blood ratio of 3013.[14][15]

- Tumor-to-Kidney Ratio: The tumor-to-kidney ratio for [ $^{57}\text{Co}$ ]PSMA-617 significantly improved over time, reaching 4.3 at 24 hours post-injection.[14][15]

The following diagram illustrates the experimental workflow for this comparative study.



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Caption: Workflow for comparing [ $^{55}\text{Co}$ ]PSMA-617 and [ $^{68}\text{Ga}$ ]PSMA-617.

## Somatostatin Receptor Imaging: [ $^{55}\text{Co}$ ]Co-DOTATATE vs. [ $^{64}\text{Cu}$ ]Cu-DOTATATE and [ $^{68}\text{Ga}$ ]Ga-DOTATATE

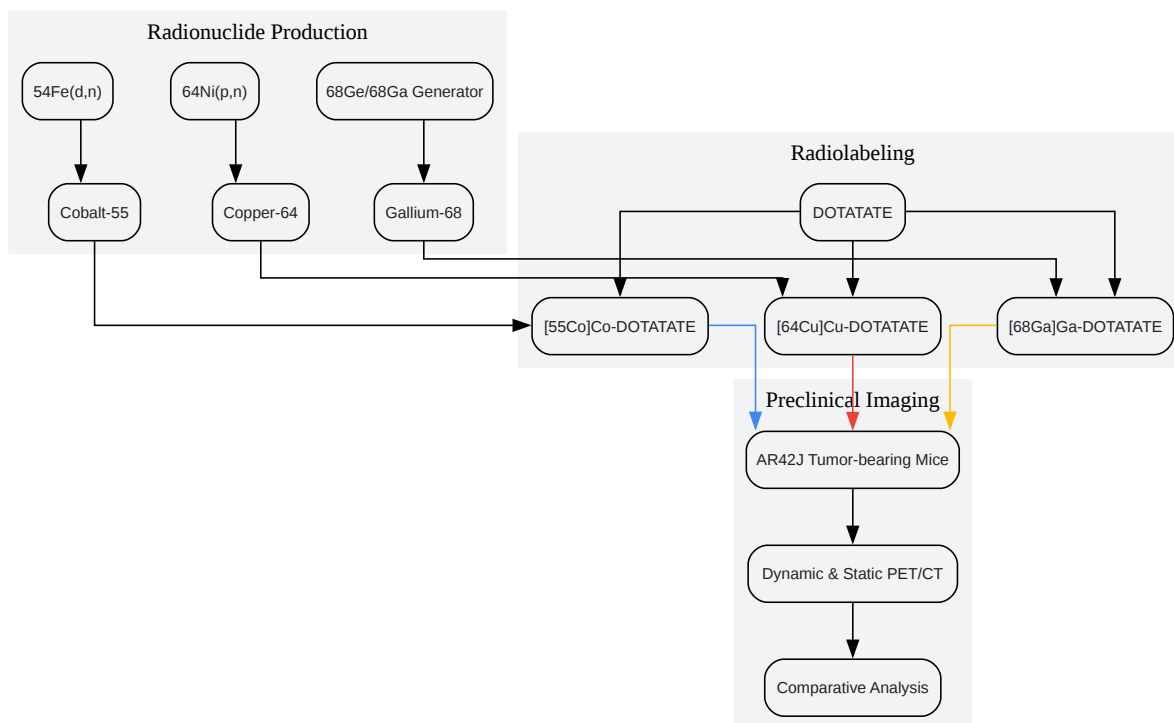
In a head-to-head comparison for imaging somatostatin receptor-expressing tumors, [ $^{55}\text{Co}$ ]Co-DOTATATE demonstrated significantly higher tumor-to-background ratios compared to both [ $^{64}\text{Cu}$ ]Cu-DOTATATE and [ $^{68}\text{Ga}$ ]Ga-DOTATATE.[16][17] The fast clearance of [ $^{55}\text{Co}$ ]Co-DOTATATE from normal tissues resulted in excellent image contrast, particularly at later time points.[16][17]

## Quantitative Comparison of Tumor-to-Organ Ratios:

Radiotracer	Time Point	Tumor-to-Liver Ratio	Tumor-to-Kidney Ratio	Tumor-to-Muscle Ratio
<sup>[55Co]</sup> Co-DOTATATE	4h	65 ± 16	-	-
	24h	50 ± 6	4x higher than <sup>64</sup> Cu	11x higher than <sup>64</sup> Cu
<sup>[64Cu]</sup> Cu-DOTATATE	4h	~4.3	-	-
	24h	~1.7	-	-
<sup>[68Ga]</sup> Ga-DOTATATE	1h	~13	-	-

Data adapted from Thisgaard et al., J Nucl Med, 2020.[\[16\]](#)

The production and application workflow for these radiotracers is depicted below.



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Caption: Production and comparison of DOTATATE radiotracers.

## Immuno-PET: Positioning $^{55}\text{Co}$ against $^{89}\text{Zr}$

While direct comparative studies between  $^{55}\text{Co}$  and  $^{89}\text{Zr}$  for antibody imaging are limited, the physical properties of  $^{55}\text{Co}$  suggest significant advantages.  $^{89}\text{Zr}$ 's long half-life (78.4 hours) is well-suited for antibody imaging, but its lower positron yield (23%) and the potential for in vivo release of the free radionuclide, which accumulates in bone, are notable drawbacks.<sup>[14][18]</sup> In

contrast,  $^{55}\text{Co}$  offers a significantly higher positron yield (76%), which can lead to better image quality with lower injected doses. Its 17.5-hour half-life is also suitable for imaging many antibody formats. A comparison between  $^{64}\text{Cu}$  and  $^{89}\text{Zr}$  for immuno-PET in a multiple myeloma model showed that while both tracers had good tumor uptake,  $^{89}\text{Zr}$  exhibited higher non-specific bone uptake.[2][5] Given the superior performance of  $^{55}\text{Co}$  over  $^{64}\text{Cu}$ , it is plausible that  $^{55}\text{Co}$  would also offer advantages over  $^{89}\text{Zr}$  in terms of reduced non-target tissue accumulation and improved image contrast.

## Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols from the cited studies.

### Radiolabeling of PSMA-617 with Cobalt-55[9]

- Preparation: PSMA-617 is dissolved in an acetate buffer (0.4 M, pH 4.4).
- Reaction: The PSMA-617 solution is mixed with  $^{55}\text{Co}$ CoCl<sub>2</sub>.
- Heating: The reaction mixture is heated using microwave irradiation.
- Quality Control: The radiochemical yield and purity are determined by radio-HPLC and instant thin-layer chromatography (ITLC).

### Radiolabeling of DOTATATE with Cobalt-55[16]

- Preparation: DOTATATE is buffered in sodium acetate (pH 4.6).
- Reaction: The DOTATATE solution is mixed with  $^{55}\text{Co}$ CoCl<sub>2</sub> in 0.04 M HCl.
- Heating: The mixture is heated to 90°C for 2 minutes using microwave irradiation.
- Quality Control: Radiochemical purity is assessed by radio-HPLC.

### Preclinical PET/CT Imaging Protocol (General)[7][9][16]

- Animal Model: Tumor xenografts (e.g., LNCaP for PSMA, AR42J for SSTR) are established in immunocompromised mice.

- **Anesthesia:** Mice are anesthetized with isoflurane before and during the imaging procedure.
- **Radiotracer Administration:** A defined activity of the radiotracer is injected intravenously via the tail vein.
- **Image Acquisition:** PET/CT scans are performed at specified time points post-injection (e.g., dynamic scan from 0-1 hour, and static scans at 4 and 24 hours).
- **Image Analysis:** Regions of interest (ROIs) are drawn on the images to quantify radiotracer uptake in tumors and various organs.
- **Biodistribution:** Following the final imaging session, mice are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

## Conclusion

**Cobalt-55** presents a compelling case as a preferred metallic PET isotope for a wide range of preclinical and potential clinical applications. Its optimal half-life, high positron yield, and demonstrated superiority in generating high-contrast images with low background signal make it an invaluable tool for researchers and drug developers. The experimental data clearly indicate that  $^{55}\text{Co}$ -labeled radiopharmaceuticals can provide more sensitive and accurate in vivo data compared to those labeled with  $^{68}\text{Ga}$  and  $^{64}\text{Cu}$ . While further direct comparisons with  $^{89}\text{Zr}$  are warranted, the physical properties of  $^{55}\text{Co}$  suggest it holds significant potential to also become a leading radionuclide for immuno-PET. By choosing **Cobalt-55**, researchers can enhance the quality and reliability of their PET imaging studies, ultimately accelerating the development of new diagnostic and therapeutic agents.

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